molecular formula C17H21N5O2 B2985153 Furan-2-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone CAS No. 1796965-51-9

Furan-2-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2985153
CAS No.: 1796965-51-9
M. Wt: 327.388
InChI Key: DHLTYWJTPZZJPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furan-2-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone is a complex organic compound that features a furan ring, a pyridazine ring, and a piperazine ring

Scientific Research Applications

Furan-2-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties make it suitable for use in the development of new materials with specific functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine ring, followed by the introduction of the piperazine and furan rings through nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridazine ring can produce dihydropyridazines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

furan-2-yl-[4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c23-17(15-4-3-11-24-15)22-9-7-20(8-10-22)14-12-16(19-18-13-14)21-5-1-2-6-21/h3-4,11-13H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLTYWJTPZZJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=CC(=C2)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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